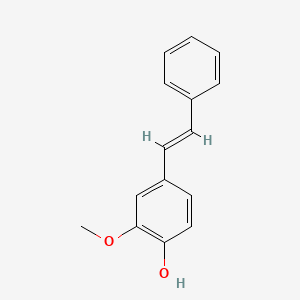

4-Hydroxy-3-methoxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWKZKAEKABLFG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-75-1 | |

| Record name | NSC126252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Enigmatic Stilbene: A Technical Guide to the Natural Sourcing and Isolation of 4-Hydroxy-3-methoxystilbene

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxystilbene, a fascinating yet under-researched stilbenoid, holds significant potential in various fields of study due to its structural similarity to other bioactive stilbenes like resveratrol and pterostilbene. This technical guide provides a comprehensive overview of the prospective natural sources of this compound and outlines a detailed, multi-step methodology for its isolation and purification. While direct evidence of its abundant natural occurrence remains elusive, this paper synthesizes information on related compounds and established analytical techniques to propose a robust workflow for researchers. The guide delves into the rationale behind the selection of plant materials, the intricacies of extraction, and a sophisticated chromatographic purification cascade, culminating in the acquisition of high-purity 4-Hydroxy-3-methoxystilbene for further scientific investigation.

Introduction: The Allure of a Rare Stilbenoid

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered immense interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. While resveratrol is the most celebrated member of this family, its methylated and hydroxylated derivatives often exhibit enhanced bioavailability and bioactivity. 4-Hydroxy-3-methoxystilbene, a structural isomer of the well-known resveratrol, presents a compelling case for exploration. Its unique substitution pattern suggests the potential for distinct biological interactions, making its isolation from natural sources a critical first step for comprehensive characterization and potential therapeutic development.

This guide addresses the significant challenge of sourcing and isolating 4-Hydroxy-3-methoxystilbene. Given the current literature, a direct and abundant natural source has not been explicitly identified. Therefore, this document adopts a scientifically-grounded, inferential approach. We will explore promising plant genera known for their rich and diverse stilbenoid content and detail a systematic, multi-stage isolation protocol. The methodologies described herein are based on established principles of natural product chemistry and are designed to be adaptable and self-validating for the proficient researcher.

Prospective Natural Sources: A Chemically Guided Exploration

The search for natural sources of 4-Hydroxy-3-methoxystilbene begins with an understanding of its biosynthetic precursors. The compound can be envisioned as being derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a known natural product. This suggests that plants producing isovanillin or its derivatives are logical starting points for investigation. Furthermore, certain plant families are renowned for their prolific production of a wide array of stilbenoids.[1][2]

The Pterocarpus Genus: A Reservoir of Stilbenoids

The heartwood of Pterocarpus species, particularly Pterocarpus marsupium (Indian Kino Tree), is a well-documented source of various stilbenes and related phenolic compounds.[3][4] While pterostilbene is a major constituent, the presence of other structurally diverse stilbenoids makes this genus a prime candidate for containing 4-Hydroxy-3-methoxystilbene, potentially as a minor component or as a glycoside of its corresponding alcohol. The traditional use of Pterocarpus marsupium heartwood in Ayurvedic medicine for various ailments further underscores its rich phytochemical profile.[5]

The Dracaena Genus: A Treasure Trove of Bioactive Compounds

The Dracaena genus, which includes species like Dracaena loureiroi, is another promising source.[1] These plants are known to produce a complex mixture of flavonoids and stilbenoids.[2][6] The documented presence of various methoxylated and hydroxylated stilbenes in Dracaena species provides a strong rationale for the potential occurrence of 4-Hydroxy-3-methoxystilbene.[1]

Table 1: Promising Plant Genera for Sourcing 4-Hydroxy-3-methoxystilbene

| Genus | Species of Interest | Relevant Known Stilbenoids | Rationale for Inclusion |

| Pterocarpus | P. marsupium | Pterostilbene, Marsupin, Pterosupin | Rich and diverse stilbenoid profile; traditional medicinal uses.[3][4][5] |

| Dracaena | D. loureiroi | Loureirins, other methoxylated stilbenes | Known to produce a complex mixture of stilbenoids.[1][6] |

A Multi-Step Isolation and Purification Strategy

The isolation of a target compound from a complex natural matrix is a meticulous process that requires a combination of extraction and chromatographic techniques. The following proposed workflow is designed to systematically enrich and purify 4-Hydroxy-3-methoxystilbene from the selected plant material.

Caption: Proposed workflow for the isolation of 4-Hydroxy-3-methoxystilbene.

Stage 1: Extraction - Liberating the Target Molecule

The initial step involves the efficient extraction of stilbenoids from the dried and powdered plant material. A polar solvent system is generally preferred for extracting phenolic compounds.

Protocol 1: Solvent Extraction

-

Maceration: Suspend the powdered plant material (100 g) in 80% aqueous ethanol (1 L) in a sealed container.

-

Agitation: Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

-

Filtration: Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Rationale: An ethanol-water mixture is effective in extracting a broad range of phenolic compounds, including both aglycones and glycosides. The use of reduced pressure and moderate temperature during concentration helps to prevent the degradation of thermolabile compounds.

Optional Stage: Enzymatic Hydrolysis - Unmasking the Aglycone

Stilbenoids often exist in nature as glycosides, where a sugar molecule is attached to the core stilbene structure. To increase the yield of the aglycone (the non-sugar part), an enzymatic hydrolysis step can be incorporated.[7][8]

Protocol 2: Enzymatic Hydrolysis

-

Dissolution: Dissolve the crude extract in a suitable buffer solution (e.g., citrate buffer, pH 5.0).

-

Enzyme Addition: Add a β-glucosidase enzyme preparation to the solution.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for a specified period (e.g., 12-24 hours), with gentle agitation.

-

Reaction Quenching: Stop the reaction by heating the mixture or by adding an organic solvent.

Rationale: β-glucosidase specifically cleaves the β-glycosidic bond, releasing the free stilbene aglycone from its glycoside form. This can significantly increase the concentration of the target compound for subsequent purification steps.

Stage 2: Preliminary Purification - Fractionation and Enrichment

Liquid-liquid extraction (LLE) is a crucial step to partition the compounds based on their polarity, thereby removing highly polar or non-polar impurities. This is followed by column chromatography for further separation.

Protocol 3: Liquid-Liquid Extraction and Column Chromatography

-

LLE: Dissolve the crude or hydrolyzed extract in water and partition it against an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The stilbenoids will preferentially move into the organic phase.

-

Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Loading: Load the concentrated ethyl acetate fraction onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

Rationale: LLE with ethyl acetate effectively enriches the extract with phenolic compounds like stilbenoids. Silica gel column chromatography separates compounds based on their polarity, with less polar compounds eluting first. A solvent gradient allows for the sequential elution of compounds with varying polarities.

Stage 3: High-Resolution Purification - Achieving Purity

For obtaining a highly pure sample of 4-Hydroxy-3-methoxystilbene, advanced chromatographic techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are indispensable.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of acetonitrile and water (both may contain a small percentage of formic acid to improve peak shape).

-

Injection: Inject the semi-purified fraction from the column chromatography step.

-

Detection and Collection: Monitor the eluent with a UV detector at a wavelength where stilbenes show strong absorbance (around 305-325 nm). Collect the peak corresponding to 4-Hydroxy-3-methoxystilbene.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

Rationale: Prep-HPLC offers high resolution and is ideal for isolating a specific compound from a complex mixture. A C18 column separates compounds based on their hydrophobicity, which is a common and effective method for purifying stilbenoids.[9]

Alternatively, for larger scale purification:

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[10][11]

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: Carefully select a biphasic solvent system (e.g., a mixture of hexane, ethyl acetate, methanol, and water) where the target compound has a suitable partition coefficient (K).

-

Equilibration: Equilibrate the HSCCC instrument with the two phases.

-

Sample Injection: Inject the semi-purified fraction.

-

Elution and Fraction Collection: Elute with the mobile phase and collect fractions based on the chromatogram.

-

Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated compound.

Rationale: HSCCC is particularly advantageous for separating polar compounds and can handle larger sample loads compared to preparative HPLC, making it suitable for scaling up the purification process.[12]

Structural Elucidation and Characterization

Once a pure compound is isolated, its identity as 4-Hydroxy-3-methoxystilbene must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance, which is characteristic of the stilbene chromophore.

Conclusion and Future Perspectives

The isolation of 4-Hydroxy-3-methoxystilbene from natural sources, while challenging, is a feasible endeavor for the dedicated researcher. This guide provides a robust and scientifically-defensible roadmap, from the selection of promising plant materials to the application of advanced purification techniques. The successful isolation and characterization of this compound will undoubtedly open new avenues for research into its biological activities and potential applications in medicine and other fields. It is our hope that this technical guide will serve as a valuable resource and catalyst for further exploration into the fascinating world of stilbenoids.

References

-

Veličković, D., et al. (2012). Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity. PubMed. Available at: [Link]

- Vorobyova, V., & Olena, O. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy.

- Joshi, K. R., Devkota, H. P., & Yahara, S. (2012). Chemical Analysis of Heartwood of Bijayasal (Pterocarpus marsupiumRoxb.). Nepal Journal of Science and Technology.

- Mohammad, N., et al. (2021). Assessment of Variation for Pterostilbene in Heartwood of Pterocarpus marsupium Roxb.

-

Pandey, A., & Khan, E. (2022). Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells. MDPI. Available at: [Link]

- Yusof, N. A., et al. (2015).

-

MDPI. Stilbene Biosynthesis. Encyclopedia. Available at: [Link]

-

Cimino, A., et al. (2020). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. MDPI. Available at: [Link]

-

Likhitwitayawuid, K., et al. (2002). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. PubMed. Available at: [Link]

-

Likhitwitayawuid, K., et al. (2002). Flavonoids and stilbenoids with COX-1 and COX-2 inhibitory activity from Dracaena loureiri. PubMed. Available at: [Link]

-

ResearchGate. Details of preliminary phytochemical screening of ethanol extract of Pterocarpus santalinus Linn. heartwood. Available at: [Link]

-

Sun, B., et al. (2022). High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review. PubMed. Available at: [Link]

-

Li, M., et al. (2024). Biosynthesis of pterostilbene in Escherichia coli from resveratrol on macroporous adsorption resin using a two-step substrate addition strategy. PubMed. Available at: [Link]

- Aaltodoc. (2022). Enzymatic Hydrolysis of Stilbene Glucosides in Spruce Bark Extract.

-

Gornas, P., et al. (2023). Amorphous Pterostilbene Delivery Systems Preparation—Innovative Approach to Preparation Optimization. MDPI. Available at: [Link]

- Zhang, Y., et al. (2014). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography.

- Zhao, X., et al. (2012). Preparative Isolation and Purification of Three Stilbene Glycosides from the Tibetan Medicinal Plant Rheum tanguticum Maxim. Ex.

- Aaltodoc. (2022). Enzymatic hydrolysis of stilbene glucosides in spruce bark extract.

- Joshi, K. R., et al. (2012). Chemical Analysis of Heartwood of Bijayasal (Pterocarpus marsupium Roxb.).

-

ResearchGate. High‐speed‐countercurrent chromatography (HSCCC) chromatogram of the sample. Available at: [Link]

-

The Good Scents Company. 4-hydroxy-3-methoxybenzene propanol, 2305-13-7. Available at: [Link]

-

ResearchGate. Flavone Tetraglycosides and Benzyl Alcohol Glycosides from the Mongolian Medicinal Plant Dracocephalum ruyschiana. Available at: [Link]

-

Wang, Y., et al. (2021). Enhanced Production of Pterostilbene in Escherichia coli Through Directed Evolution and Host Strain Engineering. Frontiers. Available at: [Link]

- Open Academic Journals Index. Isolation and Characterization of Compounds from the Leaves of Pterocarpus indicus Willd and Their Antioxidant Activity.

-

Kim, J., et al. (2021). Generation of Stilbene Glycoside with Promising Cell Rejuvenation Activity through Biotransformation by the Entomopathogenic Fungus Beauveria bassiana. NIH. Available at: [Link]

- International Journal of Pharmaceutical Sciences and Research. (2022).

- ResearchGate. (2020). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities.

-

Zhao, X., et al. (2012). Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography. PubMed. Available at: [Link]

- BIA. (2023). Current Research Trends in the Biosynthesis of the Natural Small Molecule Drug Pterostilbene.

- ResearchGate. (2020). Glycosylation of Stilbene Compounds by Cultured Plant Cells.

- ResearchGate.

-

Semantic Scholar. [PDF] Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. Available at: [Link]

- ResearchGate. (2014). Isolation and Characterization of Compounds from the Leaves of Pterocarpus indicus Willd and Their Antioxidant Activity.

-

Kim, H., et al. (2020). Glycosylation of Stilbene Compounds by Cultured Plant Cells. PMC. Available at: [Link]

-

Pandey, A., & Khan, E. (2022). Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells. PubMed. Available at: [Link]

- MDPI. (2022). A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents.

- MDPI. (2023). Separation and Isolation of a New Hydroxylated Resveratrol Trimer Together with Other Stilbenoid Compounds from the Lianas of Gnetum microcarpum Blume and Their Inhibitory Effects of Prostaglandin E2.

- ChemRxiv. (2023).

-

Zhang, Y., et al. (2018). Separation and purification of four phenolic compounds from persimmon by high-speed counter-current chromatography. PubMed. Available at: [Link]

- International Science Community Association. (2013).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. indianecologicalsociety.com [indianecologicalsociety.com]

- 6. Flavonoids and stilbenoids with COX-1 and COX-2 inhibitory activity from Dracaena loureiri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 8. Enzymatic hydrolysis of stilbene glucosides in spruce bark extract [aaltodoc.aalto.fi]

- 9. isca.in [isca.in]

- 10. High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Separation and purification of four phenolic compounds from persimmon by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 4-Hydroxy-3-methoxystilbene: A Technical Guide to Target Identification and Interaction Analysis

This guide provides a comprehensive, in-depth technical walkthrough for conducting in silico docking studies of 4-Hydroxy-3-methoxystilbene, a naturally occurring stilbenoid with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a strategic and scientifically grounded approach to computational drug discovery. We will explore the rationale behind experimental choices, ensuring a self-validating and robust in silico protocol.

Introduction: The Scientific Rationale for Investigating 4-Hydroxy-3-methoxystilbene

4-Hydroxy-3-methoxystilbene is a derivative of resveratrol, a well-studied polyphenol known for its diverse biological activities, including anti-inflammatory and anti-carcinogenic effects.[1] The structural modifications in 4-Hydroxy-3-methoxystilbene may lead to altered pharmacokinetic properties and potentially enhanced or more specific biological activity. In silico molecular docking provides a powerful and cost-effective preliminary method to investigate the potential molecular targets of this compound and to elucidate the atomic-level interactions that may govern its therapeutic effects.[2]

This guide will focus on three well-established protein targets implicated in inflammation and cancer, pathologies where stilbenoids have shown promise:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies.[4][5]

-

Estrogen Receptor Alpha (ERα): A key regulator of cell growth and differentiation in hormone-responsive tissues. Its modulation is a cornerstone of therapy for estrogen-dependent breast cancers.[6]

-

Aromatase (CYP19A1): A cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis.[7][8] It is a critical target in the treatment of hormone-dependent breast cancer.[9][10]

By systematically docking 4-Hydroxy-3-methoxystilbene against these targets, we can generate testable hypotheses about its mechanism of action and prioritize future experimental validation.

Experimental Workflow: A Strategic Overview

The in silico docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and a thorough analysis of the results. The following diagram illustrates the logical flow of the experimental protocol described in this guide.

Figure 1: A high-level overview of the in silico docking workflow.

Part 1: Ligand and Protein Preparation - The Foundation of a Reliable Docking Study

The accuracy of in silico docking is highly dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand (4-Hydroxy-3-methoxystilbene and control inhibitors) and the protein targets.

Ligand Preparation

The three-dimensional structure of the ligand must be accurately represented, including its correct protonation state and stereochemistry.

Protocol 1: Ligand Preparation for AutoDock Vina

-

Obtain Ligand Structure:

-

Energy Minimization:

-

Perform energy minimization of the 3D ligand structures using a force field such as MMFF94 or UFF. This step optimizes the ligand's geometry to a low-energy conformation.

-

-

File Format Conversion and PDBQT Preparation:

-

Save the energy-minimized ligand structures in a standard format like .mol2 or .sdf.

-

Use AutoDock Tools (ADT) or a command-line tool like Open Babel to convert the ligand files to the .pdbqt format.[13] This format includes partial charges and information about rotatable bonds, which are essential for the docking simulation.[13]

-

Protein Preparation

The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), requires several processing steps to be ready for docking.[7][14][15]

Protocol 2: Protein Preparation for AutoDock Vina

-

Download Protein Structures:

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization software like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The heme cofactor in aromatase should be retained.

-

If the protein is a homodimer (like COX-2), retain only one chain for the docking study to simplify the system, unless the binding site is at the dimer interface.

-

-

Add Hydrogens and Assign Charges:

-

Add polar hydrogens to the protein structure, as these are often not resolved in X-ray crystallography.

-

Assign partial charges to all atoms using a force field like Gasteiger.[13]

-

-

Generate PDBQT File:

-

Save the cleaned and prepared protein structure as a .pdbqt file using AutoDock Tools. This will create a file that AutoDock Vina can recognize as the receptor.

-

Part 2: Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and protein files, the next step is to perform the molecular docking simulation. AutoDock Vina is a widely used, open-source program for molecular docking that is known for its speed and accuracy.

The following diagram illustrates the core process of the molecular docking simulation.

Figure 2: The molecular docking process using AutoDock Vina.

Protocol 3: Performing the Docking Simulation

-

Define the Search Space (Grid Box):

-

The search space is a three-dimensional box that defines the region where AutoDock Vina will attempt to place the ligand.

-

For redocking the control inhibitor, the grid box should be centered on the co-crystallized ligand's position.

-

For docking 4-Hydroxy-3-methoxystilbene, the same grid box can be used to explore its binding in the known active site.

-

The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

-

-

Create a Configuration File:

-

Create a text file (e.g., config.txt) that specifies the input files and docking parameters. This file should include:

-

The names of the receptor and ligand .pdbqt files.

-

The coordinates of the center of the grid box.

-

The dimensions of the grid box in x, y, and z.

-

The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[20]

-

-

-

Run AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look something like this:

-

Part 3: Analysis of Docking Results - From Data to Insights

Binding Energy Analysis

AutoDock Vina provides the binding affinity in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity. The results for 4-Hydroxy-3-methoxystilbene should be compared with those of the known inhibitors.

Table 1: Summary of Docking Results

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 4-Hydroxy-3-methoxystilbene | [Predicted Value] | [List of Residues] |

| Celecoxib (Control) | [Predicted Value] | [List of Residues] | |

| Estrogen Receptor α | 4-Hydroxy-3-methoxystilbene | [Predicted Value] | [List of Residues] |

| 4-Hydroxytamoxifen (Control) | [Predicted Value] | [List of Residues] | |

| Aromatase | 4-Hydroxy-3-methoxystilbene | [Predicted Value] | [List of Residues] |

| Letrozole (Control) | [Predicted Value] | [List of Residues] |

Visualization of Binding Poses

The .pdbqt output file contains the coordinates of the predicted binding poses. These should be visualized using molecular graphics software to understand the interactions between the ligand and the protein.

Protocol 4: Analyzing Ligand-Protein Interactions

-

Load the Structures:

-

Open the receptor .pdbqt file and the docking output .pdbqt file in PyMOL or UCSF Chimera.

-

-

Visualize Interactions:

-

Identify and visualize the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen bonds: These are critical for specificity and affinity.

-

Hydrophobic interactions: These often contribute significantly to the overall binding energy.

-

Pi-pi stacking: Interactions between aromatic rings.

-

-

Compare the binding pose and interactions of 4-Hydroxy-3-methoxystilbene with those of the control inhibitor for each target.

-

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for conducting in silico docking studies of 4-Hydroxy-3-methoxystilbene with key protein targets implicated in inflammation and cancer. By following these detailed protocols, researchers can generate valuable preliminary data on the potential mechanisms of action of this promising natural compound.

The results from these docking studies, particularly the predicted binding affinities and the specific molecular interactions, can be used to:

-

Prioritize experimental validation: Targets for which 4-Hydroxy-3-methoxystilbene shows strong predicted binding affinity should be prioritized for in vitro and in vivo testing.

-

Guide lead optimization: The identified interactions can inform the rational design of new derivatives of 4-Hydroxy-3-methoxystilbene with improved potency and selectivity.

-

Formulate new hypotheses: The docking results may suggest novel biological activities or therapeutic applications for this compound.

It is crucial to remember that in silico docking is a predictive tool, and its findings must be validated through rigorous experimental studies. However, when applied thoughtfully and systematically, as outlined in this guide, it serves as an indispensable tool in the modern drug discovery pipeline.

References

-

AutoDock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved February 8, 2024, from [Link]

- Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250.

- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New Docking and Virtual Screening Tools.

- Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927–937.

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

-

SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved February 8, 2024, from [Link]

-

Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

- Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase.

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Wikipedia contributors. (2024, January 26). CYP1A2. In Wikipedia, The Free Encyclopedia. Retrieved 11:15, February 8, 2024, from [Link]

-

ResearchGate. (2019, September 25). How to prepare the ligands for Autodock Vina?. Retrieved from [Link]

- Kirschner, K. N., & Woods, R. J. (2001). CADD to the rescue: optimisation of the initial stages of drug discovery.

- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Kiefer, J. R. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.

- Sidhu, R. S., Lee, J. Y., Harvey, M. J., & Marnett, L. J. (2010). The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: the second clinical candidate having a shorter and favorable human half-life. Bioorganic & medicinal chemistry letters, 20(22), 6653–6656.

- Le Coq, J., An, J., Liu, Y., Fanning, S. W., & Greene, G. L. (2007). Structural insights into corepressor recognition by antagonist-bound estrogen receptors. Molecular cell, 25(3), 351-361.

- Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase.

- Aggarwal, B. B., Bhardwaj, A., Aggarwal, R. S., Seeram, N. P., Shishodia, S., & Takada, Y. (2004). Role of resveratrol in prevention and therapy of cancer: preclinical and clinical studies. Anticancer research, 24(5A), 2783–2840.

- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature reviews. Drug discovery, 2(3), 205–213.

- Miller, W. R. (1990). Aromatase inhibitors.

- Dykstra, K. D., Ornstein, P. L., Dodge, J. A., El-Kattan, A., He, H., Johnson, M. P., ... & Wright, R. A. (2007). A novel class of indole ligands for estrogen receptor alpha have been discovered which exhibit potent affinity and high selectivity. Bioorganic & medicinal chemistry letters, 17(22), 6141–6145.

-

PubChem. (n.d.). Celecoxib. Retrieved February 8, 2024, from [Link]

- Wu, Y. L., Yang, X., Ren, Z., McDonnell, D. P., Norris, J. D., Willson, T. M., & Greene, G. L. (2005). Structural basis for an unexpected mode of SERM-mediated ER antagonism. Molecular cell, 18(4), 413–424.

-

Wikipedia contributors. (2024, January 23). Cyclooxygenase-2. In Wikipedia, The Free Encyclopedia. Retrieved 11:18, February 8, 2024, from [Link]

- Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Flavonoids and their anti-diabetic effects: Cellular mechanisms and effects to improve blood sugar levels. Biomolecules, 9(9), 430.

- Lo, J., Chan, A., & Ghosh, D. (2013). Crystal structure of human aromatase. The Journal of steroid biochemistry and molecular biology, 138, 12-19.

-

PubChem. (n.d.). Tamoxifen. Retrieved February 8, 2024, from [Link]

-

PDB-3ln1: Structure of celecoxib bound at the COX-2 active site. (n.d.). PDBj. Retrieved February 8, 2024, from [Link]

- L-Istranine, N., Fanning, S. W., & Greene, G. L. (2017). Human placental aromatase cytochrome P450 (CYP19A1) complexed with testosterone.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2. Retrieved February 8, 2024, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tamoxifen. Retrieved February 8, 2024, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib. Retrieved February 8, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved February 8, 2024, from [Link]

- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2016). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. Journal of Biological Chemistry, 291(31), 16219-16229.

-

ChEMBL. (n.d.). Compound: LETROZOLE (CHEMBL1444). Retrieved February 8, 2024, from [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Letrozole | Cytochrome P450 | Tocris Bioscience [tocris.com]

- 11. rcsb.org [rcsb.org]

- 12. Compound: LETROZOLE (CHEMBL1444) - ChEMBL [ebi.ac.uk]

- 13. indico4.twgrid.org [indico4.twgrid.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. PDB-3ln1: Structure of celecoxib bound at the COX-2 active site - Yorodumi [pdbj.org]

- 18. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Methodological & Application

Synthetic Routes to 4-Hydroxy-3-methoxystilbene from Vanillin: An Application Guide for Researchers

Introduction: The Significance of 4-Hydroxy-3-methoxystilbene

4-Hydroxy-3-methoxystilbene, a resveratrol analogue, is a stilbenoid of significant interest in the fields of medicinal chemistry and drug development. Stilbenoids are a class of natural phenols possessing a C6-C2-C6 backbone, and they have garnered considerable attention for their diverse pharmacological activities. As a derivative of the readily available and renewable building block, vanillin, the synthesis of 4-hydroxy-3-methoxystilbene offers a cost-effective and sustainable route to a potentially valuable bioactive molecule. This guide provides detailed application notes and protocols for the synthesis of 4-hydroxy-3-methoxystilbene from vanillin, tailored for researchers, scientists, and drug development professionals. We will explore and detail several robust synthetic strategies, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Heck reaction, providing insights into the causality behind experimental choices and ensuring scientific integrity.

Challenges in Synthesizing from Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) presents a unique challenge in synthetic chemistry due to its multifunctional nature.[1] The presence of a phenolic hydroxyl group can interfere with reactions that employ strong bases, such as the Wittig and Horner-Wadsworth-Emmons reactions, as the base can deprotonate the phenol in addition to the desired reagent.[2] This necessitates careful consideration of reaction conditions and, in some cases, the use of a protecting group strategy for the hydroxyl moiety.

Synthetic Strategy I: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[3][4] This method is widely used for its reliability and functional group tolerance.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Caption: The Wittig reaction mechanism for stilbene synthesis.

Protocol 1: Wittig Reaction with Phenolic Protection

To circumvent the issue of the acidic phenolic proton, a protection strategy is often employed. Acetylation is a common and easily reversible method.

Step 1: Protection of Vanillin (Acetylation)

-

Materials: Vanillin, acetic anhydride, pyridine, dichloromethane (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve vanillin (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

-

Slowly add acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetoxy-3-methoxybenzaldehyde.

-

Step 2: Wittig Reaction

-

Materials: Benzyltriphenylphosphonium chloride, sodium hydroxide (50% aqueous solution), dichloromethane (DCM), 4-acetoxy-3-methoxybenzaldehyde.

-

Procedure:

-

In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.2 eq) in DCM.

-

Add the 4-acetoxy-3-methoxybenzaldehyde (1.0 eq).

-

With vigorous stirring, add the 50% NaOH solution dropwise. A two-phase system will form.[3]

-

Stir the reaction vigorously for 30 minutes to 1 hour at room temperature. The reaction progress can be monitored by TLC.[4]

-

After completion, transfer the mixture to a separatory funnel and dilute with water and DCM.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of (E)- and (Z)-4-acetoxy-3-methoxystilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

-

Step 3: Deprotection (Hydrolysis)

-

Materials: Purified 4-acetoxy-3-methoxystilbene, methanol, sodium methoxide (catalytic amount).

-

Procedure:

-

Dissolve the acetylated stilbene in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-hydroxy-3-methoxystilbene.

-

Synthetic Strategy II: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It offers several advantages, including the formation of predominantly the (E)-alkene and the ease of removal of the water-soluble phosphate byproduct.[5][6]

Mechanistic Insight

The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde to form a tetrahedral intermediate, which cyclizes to an oxaphosphetane. Elimination of a dialkyl phosphate yields the alkene.[7]

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Protocol 2: Horner-Wadsworth-Emmons Reaction

Similar to the Wittig reaction, protection of the phenolic hydroxyl group of vanillin is advisable.

Step 1: Protection of Vanillin (as in Protocol 1)

Step 2: Horner-Wadsworth-Emmons Reaction

-

Materials: Diethyl benzylphosphonate, sodium hydride (NaH) or sodium methoxide (NaOMe), anhydrous tetrahydrofuran (THF), 4-acetoxy-3-methoxybenzaldehyde.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add diethyl benzylphosphonate (1.2 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to generate the phosphonate carbanion.

-

Cool the reaction back to 0 °C and add a solution of 4-acetoxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the (E)-4-acetoxy-3-methoxystilbene.

-

Step 3: Deprotection (as in Protocol 1)

Synthetic Strategy III: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] For the synthesis of 4-hydroxy-3-methoxystilbene from vanillin, this would typically involve converting the aldehyde group of a protected vanillin derivative into a halide, or halogenating the aromatic ring and reacting it with styrene. A more direct approach involves the reaction of a halogenated vanillin derivative with styrene.

Protocol 3: Heck Reaction

Step 1: Synthesis of 4-Acetoxy-3-methoxy-iodobenzaldehyde

A common precursor for Heck reactions is an aryl iodide. This can be synthesized from the corresponding vanillin derivative.

Step 2: Heck Reaction

-

Materials: 4-Acetoxy-3-methoxy-iodobenzaldehyde, styrene, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a reaction vessel, add 4-acetoxy-3-methoxy-iodobenzaldehyde (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

-

Add the solvent and degas the mixture.

-

Heat the reaction to 80-100 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield (E)-4-acetoxy-3-methoxystilbene.

-

Step 3: Deprotection (as in Protocol 1)

Data Summary and Characterization

The successful synthesis of 4-hydroxy-3-methoxystilbene should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~9.5 (s, 1H, -OH), 7.5-6.8 (m, 9H, Ar-H and vinyl-H), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~160-110 (Ar-C and vinyl-C), 55.8 (-OCH₃) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

This guide has outlined three robust synthetic pathways for the preparation of 4-hydroxy-3-methoxystilbene from the readily available starting material, vanillin. The choice of method will depend on the specific requirements of the researcher, including desired stereoselectivity, scalability, and available reagents. The Wittig and Horner-Wadsworth-Emmons reactions offer classical and reliable approaches, with the latter often providing superior (E)-selectivity. The Heck reaction presents a powerful alternative, particularly for large-scale synthesis. Further optimization of these protocols, including the exploration of one-pot procedures and green chemistry approaches, will continue to enhance the accessibility of this promising stilbenoid for future research and development in the pharmaceutical and life sciences sectors.

References

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. [Link]

-

Preparation and Improved Properties of Vanillin-Crosslinked Polyvinyl Alcohol/Chitosan Active Packaging Films. (2022). National Institutes of Health. [Link]

- Method for preparing a 4-hydroxybenzaldehyde and derivatives.

- Method of preparing vanillin.

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. [Link]

-

An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. (2024). PubMed. [Link]

-

A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

-

Synthetic approaches toward stilbenes and their related structures. National Institutes of Health. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy. [Link]

-

An Enzyme Cascade Synthesis of Vanillin. ResearchGate. [Link]

-

Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde). Scribd. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. UHI. [Link]

-

An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

-

Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. PubMed. [Link]

-

1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]

-

4. The Royal Society of Chemistry. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. SciSpace. [Link]

-

An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journals. [Link]

-

Crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate. National Institutes of Health. [Link]

-

One-Pot Catalytic Oxidation for Transforming Eugenol to Vanillin Using ZnAl2O4 Catalyst. Universitas Gadjah Mada. [Link]

-

trans-o-Methoxystilbene. The Automated Topology Builder (ATB) and Repository. [Link]

-

Me3SI-promoted chemoselective deacetylation: a general and mild protocol. National Institutes of Health. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. [Link]

-

Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [Link]

-

Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of Stilbene via the Wittig Reaction

SYNTHESIS-STILBENE-WITTIG

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the creation of carbon-carbon double bonds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction converts aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1] Its significance lies in its reliability and the high degree of control it offers over the position of the newly formed double bond, a feature not easily achievable with other olefination methods. This application note provides a comprehensive guide for the synthesis of stilbene, a diarylethene with important applications in materials science and as a phytoalexin, using the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium ylide. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps, beginning with the preparation of the key intermediate, the phosphonium ylide.

-

Formation of the Phosphonium Salt: The synthesis begins with a nucleophilic substitution (SN2) reaction. Triphenylphosphine, an excellent nucleophile, attacks an alkyl halide—in this case, benzyl chloride—to form a stable phosphonium salt, benzyltriphenylphosphonium chloride.[1] This step is crucial as it sets the stage for the generation of the reactive ylide. Primary alkyl halides are preferred for this step to ensure high yields and avoid competing elimination reactions.[1][2]

-

Generation of the Phosphonium Ylide: The phosphonium salt is then treated with a strong base to deprotonate the carbon atom adjacent to the phosphorus.[2] The acidity of this proton is significantly increased due to the electron-withdrawing nature of the positively charged phosphorus atom. A variety of strong bases can be employed, including sodium hydride (NaH), sodium methoxide (NaOMe), or organolithium reagents like n-butyllithium (n-BuLi).[1][3] The resulting species is a phosphonium ylide, a molecule with adjacent atoms bearing opposite formal charges.[1] This ylide is stabilized by resonance, with a significant contribution from a carbanion structure, which makes it a potent nucleophile.

-

Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[3] While early mechanistic proposals suggested the formation of a zwitterionic betaine intermediate, modern evidence, particularly from studies conducted in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism directly yielding the oxaphosphetane.[3][4]

-

Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes. This occurs through a retro-[2+2] cycloreversion reaction, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond. The driving force for this final step is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Stereoselectivity

The stereochemical outcome of the Wittig reaction—that is, the ratio of (E)- to (Z)-isomers of the resulting alkene—is highly dependent on the nature of the ylide.[3][5]

-

Non-stabilized Ylides: Ylides with simple alkyl substituents are considered non-stabilized. These are highly reactive and typically lead to the formation of the (Z)-alkene (cis-isomer) as the major product under kinetic control.[3][6]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance. These ylides are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene (trans-isomer) as the predominant product.[3][6]

-

Semi-stabilized Ylides: Ylides with aryl or other conjugating groups, such as the benzyltriphenylphosphonium ylide used for stilbene synthesis, are considered semi-stabilized. The stereoselectivity with these ylides can be variable and is often sensitive to reaction conditions, though they frequently provide mixtures of (E) and (Z) isomers.[6]

Caption: The Wittig reaction mechanism for stilbene synthesis.

Experimental Protocol

This protocol details a two-phase system for the synthesis of stilbene, which is a convenient and effective method.[7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Benzyltriphenylphosphonium chloride | 388.88 | 3.8 g | May be hygroscopic; store in a desiccator. |

| Benzaldehyde | 106.12 | 1.0 mL | Freshly distilled for best results. |

| Dichloromethane (CH₂Cl₂) | 84.93 | 10 mL | ACS grade or higher. |

| 50% Sodium Hydroxide (aq) | 40.00 | 5 mL | Corrosive. Handle with care. |

| 95% Ethanol | 46.07 | ~15 mL | For recrystallization. |

| Iodine | 253.81 | ~0.3 mmol | For isomerization (optional). |

| Round-bottom flask (50 mL) | - | 1 | - |

| Reflux condenser | - | 1 | - |

| Magnetic stir bar and stir plate | - | 1 | - |

| Separatory funnel | - | 1 | - |

| Buchner funnel and filter flask | - | 1 | - |

Step-by-Step Procedure

Caption: Experimental workflow for the Wittig synthesis of stilbene.

-

Reaction Setup:

-

Ylide Generation and Reaction:

-

Attach a reflux condenser to the flask.

-

While stirring the mixture vigorously, add 50% aqueous sodium hydroxide (5 mL) dropwise through the top of the condenser.[8] The vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the phase-transfer reaction where the ylide is formed and reacts.[9]

-

An orange/yellow color should develop, indicating the formation of the phosphonium ylide.

-

-

Reaction Completion:

-

Heat the reaction mixture to a gentle reflux with continued vigorous stirring for 30 to 60 minutes.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the contents of the flask to a separatory funnel.

-

Add approximately 15 mL of water and 15 mL of dichloromethane. Shake the funnel, venting frequently, and then allow the layers to separate.[10]

-

Drain the lower organic layer into a clean flask.

-

Wash the organic layer with two portions of water (15 mL each) and then with one portion of saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

-

Remove the dichloromethane using a rotary evaporator to yield the crude product, which will be a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide.

-

-

Purification by Recrystallization:

-

Add approximately 10-12 mL of 95% ethanol to the flask containing the crude solid.[8]

-

Heat the mixture on a steam bath or hot plate until the solid dissolves completely.[8]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystal formation.[11] The (E)-stilbene is typically less soluble in ethanol than the (Z)-isomer and triphenylphosphine oxide, allowing for its selective crystallization.

-

Collect the purified white crystals of (E)-stilbene by vacuum filtration using a Buchner funnel.[11] Wash the crystals with a small amount of ice-cold 95% ethanol.

-

Allow the crystals to air dry completely before weighing and characterization.

-

Characterization

The identity and purity of the synthesized stilbene should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value for (E)-stilbene (122-125 °C). A sharp melting range close to the literature value indicates high purity.

-

Spectroscopy:

-

¹H NMR: The vinyl protons of (E)-stilbene appear as a singlet around 7.1 ppm, while the (Z)-isomer's vinyl protons appear at a different chemical shift, allowing for the determination of isomeric purity.

-

IR Spectroscopy: Look for the characteristic C=C stretch of the alkene and the out-of-plane bending vibrations for the trans-substituted double bond.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete ylide formation due to weak base or wet reagents/solvents. | Ensure reagents are dry. Use a fresh, potent base. If using NaH, ensure the mineral oil is washed away. |

| Aldehyde has oxidized to benzoic acid. | Use freshly distilled or a new bottle of benzaldehyde. | |

| Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC until starting material is consumed. | |

| Poor (E)/(Z) Selectivity | Reaction conditions favoring the kinetic product. | For higher (E) selectivity, consider the Schlosser modification or a Horner-Wadsworth-Emmons reaction. |

| Product is an oil or fails to crystallize | High proportion of (Z)-stilbene or other impurities. | The crude mixture can be isomerized by dissolving it in a solvent like dichloromethane, adding a catalytic amount of iodine, and irradiating with light.[11] Subsequent recrystallization should yield the (E)-isomer. |

| Triphenylphosphine oxide co-crystallizes with the product. | Perform a second recrystallization or purify by column chromatography on silica gel. |

Conclusion

The Wittig reaction remains an indispensable tool for the synthesis of alkenes. This application note provides a robust and reliable protocol for the preparation of stilbene, demonstrating the practical application of this Nobel Prize-winning reaction. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize stilbene and adapt this methodology for the creation of a wide array of other alkene-containing target molecules. The use of a two-phase system simplifies the procedure, making it an accessible and efficient method for both academic and industrial laboratories.

References

-

Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Wittig Reaction Stereoselectivity. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Chegg.com. (2022, April 23). Solved The Wittig reaction: synthesis of E-stilbene. LAB 7. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Stereoselectivity of the Wittig Reaction in Two-Phase System. Retrieved from [Link]

-

Odinity. (2013, November 16). Wittig Synthesis of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

YouTube. (2012, March 31). The Wittig Reaction Synthesis of Stlbene. Retrieved from [Link]

-

PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]

-

Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. Retrieved from [Link]

-

ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

-

Arkivoc. (n.d.). One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Retrieved from [Link]

-

Web Pages. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. benchchem.com [benchchem.com]

Application Note: Purification of 4-Hydroxy-3-methoxystilbene via Flash Column Chromatography

This Application Note provides a rigorous, field-proven protocol for the purification of 4-Hydroxy-3-methoxystilbene (and structurally related stilbenoids) using column chromatography.

The guide focuses on the trans-isomer , the thermodynamically stable and typically bioactive form, while addressing the critical challenge of photo-isomerization.

Introduction & Chemical Context

4-Hydroxy-3-methoxystilbene is a resveratrol analog often synthesized via the Wittig-Horner or Heck reaction using vanillin as a precursor. Its purification presents two specific challenges that distinguish it from standard organic intermediates:

-

Photo-Isomerization: Stilbenes undergo rapid trans-to-cis isomerization under UV/visible light exposure [1]. The cis-isomer typically elutes earlier or overlaps with the trans-product, compromising yield and purity.

-

Phenolic Polarity: The free phenolic hydroxyl group creates significant interaction with silica gel, leading to peak tailing if the mobile phase is not optimized for proton-donating capability.

Chemical Structure & Properties

| Property | Description |

| IUPAC Name | 2-Methoxy-4-[(E)-2-phenylethenyl]phenol |

| Molecular Weight | 226.27 g/mol |

| Polarity | Moderate (Lipophilic backbone + Polar Phenol/Methoxy groups) |

| pKa | ~10 (Phenolic OH) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Poorly soluble in Hexane/Water. |

| Detection | UV Active (Max ~305-320 nm); often fluorescent (blue/purple) under 365 nm. |

Pre-Purification Considerations

A. Stability & Handling (Critical)

-

Light Protection: All glassware (flasks, columns, fraction tubes) must be wrapped in aluminum foil or amber glass. Perform all manipulations in subdued light.

-

Oxidation: Phenolic stilbenes can oxidize to quinones. Ensure solvents are degassed or use fresh solvent grades.

B. Sample Preparation

Crude reaction mixtures often contain:

-

Triphenylphosphine oxide (TPPO): If synthesized via Wittig. TPPO is highly polar and streaks on silica.

-

Unreacted Vanillin: More polar than the stilbene.

-

Pd Catalyst: If synthesized via Heck.[1] Requires filtration through Celite before loading.

Protocol: Dissolve crude extract in a minimum volume of Dichloromethane (DCM). If the crude is gummy/insoluble, use the Dry Loading technique (described in Section 4).

Method Development: Thin Layer Chromatography (TLC)[2][3]

Before scaling to a column, the solvent system must be optimized to position the target spot at Rf 0.25 – 0.35 .

Recommended Mobile Phases:

-

Hexane : Ethyl Acetate (Hex:EtOAc): The standard system.

-

Start: 90:10 Hex:EtOAc.

-

Target: Usually elutes well at 80:20 or 70:30 .

-

-

DCM : Methanol: Use only if the compound is stuck at the baseline (rare for mono-hydroxy stilbenes).

Visualization:

-

UV 254 nm: Dark spot (quenching).

-

UV 365 nm: Bright blue/purple fluorescence (characteristic of stilbenes).

-

Stain: Vanillin-Sulfuric Acid or PMA (Phosphomolybdic Acid) followed by heating.

Detailed Protocol: Flash Column Chromatography

Phase 1: Column Setup

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Size: 10-20x crude mass (e.g., for 1g crude, use 15-20g Silica).

-

Slurry Solvent: 95:5 Hexane:EtOAc (Start non-polar to prevent band broadening).

Phase 2: Sample Loading

-

Option A (Liquid Load): Dissolve sample in minimal DCM (1-2 mL). Load carefully onto the sand bed.

-

Option B (Dry Load - Recommended):

-

Dissolve crude in DCM/MeOH.

-

Add silica gel (1:1 mass ratio to crude).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Pour powder onto the top of the packed column.

-

Why? Eliminates solvent polarity effects and improves resolution for stilbenes.

-

Phase 3: Elution Gradient

Run a stepwise gradient to separate non-polar impurities (cis-isomer, dimers) from the target trans-isomer.

| Step | Solvent Ratio (Hex : EtOAc) | Volume (Column Volumes - CV) | Target Elution |

| 1 | 95 : 5 | 2 CV | Non-polar impurities / cis-isomer |

| 2 | 90 : 10 | 3 CV | cis-isomer tail / Front of trans |

| 3 | 80 : 20 | 5-8 CV | Target: trans-4-Hydroxy-3-methoxystilbene |

| 4 | 70 : 30 | 3 CV | Remaining Target / Polar impurities |

| 5 | 0 : 100 (EtOAc) | 2 CV | Flush (TPPO, Vanillin, tars) |

Phase 4: Fraction Analysis

-

Spot fractions on TLC.

-

Check UV absorbance (254/365 nm).

-

Critical Check: If two close spots are observed, the upper spot is likely the cis-isomer (less planar, less interaction with silica) and the lower is the trans-isomer.

-

Combine pure fractions and evaporate at <40°C (to prevent thermal isomerization).

Post-Column Polishing (Recrystallization)

Chromatography often yields 95-98% purity. For drug development standards (>99.5%), recrystallization is required.

-

Solvent: Ethanol/Water or Methanol/Water.

-

Procedure: Dissolve solid in hot Ethanol. Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C in the dark.

-

Result: White to off-white needles.

Visualization of Workflow

Caption: Step-by-step purification workflow emphasizing dry loading and gradient elution to separate cis/trans isomers.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Streaking / Tailing | Phenolic acidity interacting with silica. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization. |

| Double Spots on TLC | Cis/Trans isomerization occurred. | Wrap column in foil. Perform separation in a dark room. |

| Co-elution with TPPO | Triphenylphosphine oxide contamination. | Wash crude with Hexane/Ether (TPPO is insoluble) before column, or use a slower gradient. |

| Low Recovery | Irreversible adsorption on silica. | Flush column with 10% Methanol in DCM to recover stuck material. |

References

-

Walczak, K., et al. (2021).[2] Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1049.

-

Likhatun, A., et al. (2016). Synthesis of Stilbenes Using Various Catalysts. ChemRxiv.

-

BenchChem Technical Support. (2025). Purification of Crude trans-Stilbene-d2.

- Kalsi, P.S. (2002). Spectroscopy of Organic Compounds. New Age International. (General reference for Stilbene UV characteristics).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Hydroxy-3-methoxystilbene and all solvents before handling.

Sources

Application Note & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-Hydroxy-3-methoxystilbene

Abstract

This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxic effects of 4-Hydroxy-3-methoxystilbene, a resveratrol analog with potential therapeutic applications. Recognizing that cytotoxicity is a complex process, we advocate for a multi-assay strategy to move beyond simple viability metrics and gain a mechanistic understanding of the compound's cellular impact. We present three core, validated cell-based assays: the MTT assay to assess metabolic activity and viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and the Caspase-3/7 activity assay to specifically probe for apoptosis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

4-Hydroxy-3-methoxystilbene is a member of the stilbenoid family, a class of natural phenols that includes the well-studied compound resveratrol.[1] Stilbenoids are of significant interest in drug discovery for their diverse biological activities, including potential anti-inflammatory and anti-carcinogenic properties.[1][2] As with any compound under investigation for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical first step.

Foundational Considerations for Robust Assay Design

Before initiating any protocol, several factors must be addressed to ensure the integrity and reproducibility of the results.

Compound Solubility and Handling

The physicochemical properties of the test compound are paramount. 4-Hydroxy-3-methoxystilbene, like many stilbenoids, has low solubility in aqueous media.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. However, it is crucial to remember that DMSO itself can be toxic to cells at higher concentrations.

-

Protocol Insight: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock is then serially diluted in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture wells should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[4] A "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound concentration) must be included in every experiment to account for any effects of the solvent.

-

Stability: Stock solutions of stilbene compounds should be stored at -20°C, protected from light, to prevent degradation and isomerization.[5] Prepare fresh dilutions in media immediately before use.[4]

Strategic Selection of Cell Lines

The choice of cell line directly influences the relevance of the experimental outcome.

-

Tumor vs. Non-Tumor Lines: To evaluate potential anticancer activity and selectivity, it is advisable to use both cancer and non-cancerous cell lines. For example, one might test 4-Hydroxy-3-methoxystilbene on a human breast cancer cell line like MCF-7 and a non-tumorigenic cell line such as mouse embryonic fibroblasts (NIH/3T3) or normal human bronchial epithelial cells.[6][7] A significant difference in cytotoxicity between these lines would suggest a favorable therapeutic window.

-

Metabolic Capacity: Some cell lines, like the human hepatoblastoma cell line HepG2, have higher metabolic activity and can be useful for studying compounds that may be metabolized into more or less active forms.[8]

Integrated Cytotoxicity Testing Workflow